molecular formula C26H27N3O4S B2558208 Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 851946-85-5

Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2558208
CAS No.: 851946-85-5
M. Wt: 477.58
InChI Key: AVWLZOSCIXLCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate with triethyl orthoformate in the presence of acetic anhydride as a catalyst . This process yields the corresponding ethoxymethyleneamino intermediate, which is then reacted directly without purification .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of adamantane derivatives and related compounds often involves complex chemical reactions that yield products with potential utility in various scientific fields. For instance, studies on adamantyl-substituted keto esters have explored reactions with hydrazine and phenylhydrazine, leading to the production of compounds like ethyl 3,5-di(1-adamantyl)-1H-pyrazole-4-carboxylate. These reactions are critical for developing new chemical entities with unique properties (Bormasheva et al., 2008).

Potential Pharmacological Activities

Compounds featuring the adamantane moiety, such as Ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate, often exhibit interesting pharmacological properties. For example, novel adamantyl aryl- and heteroarylpiperazines have shown dual serotonin 5-HT(1A) and 5-HT(2) activity, suggesting potential as anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999). Furthermore, adamantane-1-carbohydrazide derivatives have been synthesized and evaluated for their broad-spectrum antibacterial activities, highlighting the antimicrobial potential of such compounds (Al-Wahaibi et al., 2020).

Material Science and Organic Electronics

Adamantane derivatives have also found applications in material science and organic electronics. The synthesis and characterization of adamantane-based polyimides, for example, demonstrate the utility of these compounds in developing new materials with desirable thermal and mechanical properties (Hsiao & Li, 1998). Additionally, the optimization of polycondensation reactions involving adamantane compounds for electronic applications further underscores their significance in the field (Yamazaki et al., 2013).

Properties

IUPAC Name

ethyl 5-(adamantane-1-carbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-2-33-24(31)21-19-14-34-22(20(19)23(30)29(28-21)18-6-4-3-5-7-18)27-25(32)26-11-15-8-16(12-26)10-17(9-15)13-26/h3-7,14-17H,2,8-13H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWLZOSCIXLCLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.